4,4'-Dipyridyl disulfide
Overview
Description
4,4’-Dipyridyl disulfide is an organic compound characterized by the presence of two pyridine rings connected by a disulfide bond. It appears as a colorless crystalline solid and is stable under normal conditions. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but it is insoluble in water .
Mechanism of Action
Target of Action
The primary target of 4,4’-Dipyridyl disulfide is Cytochrome P450 2A6 . This enzyme is part of the cytochrome P450 family, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
It is known to interact with its target, cytochrome p450 2a6 . This interaction likely involves the formation of disulfide bonds, which can alter the function of the target protein.
Biochemical Pathways
It is known that the compound can form coordination polymers with metal centers, mediating electronic effects between paramagnetic metal ions by stabilizing the magnetic ordering . This suggests that it may influence pathways involving these metal ions.
Result of Action
It has been suggested that the compound may have a role in the regulation of oxidative stress . This could potentially lead to changes in cellular redox status, affecting various cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dipyridyl disulfide. For instance, the compound is stable under normal temperature conditions . It is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dichloromethane, but insoluble in water . These properties could influence its distribution and action in different cellular environments.
Biochemical Analysis
Biochemical Properties
4,4’-Dipyridyl disulfide functions as an electron acceptor in thiol-disulfide exchange reactions. It interacts with several enzymes and proteins, including thioredoxin, superoxide dismutase, and glutathione reductase . These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress. The compound’s thiol-specific oxidant properties make it a valuable tool for studying redox biology and protein thiol modifications.
Cellular Effects
4,4’-Dipyridyl disulfide has profound effects on various cell types and cellular processes. It is highly toxic to yeasts, impairing growth at low micromolar concentrations . The compound induces oxidative stress by increasing the disulfide form of glutathione (GSSG) and altering the glutathione redox potential in the cytosol . In mammalian cells, 4,4’-Dipyridyl disulfide can cause ion release from membrane receptors, neuronal apoptosis, and displacement of bound zinc from the Keap1 sensor .
Molecular Mechanism
The molecular mechanism of 4,4’-Dipyridyl disulfide involves thiol-disulfide exchange reactions. The compound reacts with thiol groups, leading to the formation of disulfide bonds and the release of 4-mercaptopyridine . This reaction shifts the absorption maximum from 324 nm (disulfide) to 285 nm (anion) at pH 9 . The thiol-specific oxidant properties of 4,4’-Dipyridyl disulfide make it a potent inducer of oxidative stress and a valuable tool for studying redox biology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Dipyridyl disulfide can change over time. The compound is stable under refrigerated conditions (0-10°C) and should be stored under inert gas to prevent degradation . Long-term exposure to 4,4’-Dipyridyl disulfide can lead to sustained oxidative stress and alterations in cellular redox balance . The compound’s stability and reactivity make it suitable for various in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4,4’-Dipyridyl disulfide vary with different dosages in animal models. At low doses, the compound can induce oxidative stress and alter cellular redox balance . At high doses, it can cause toxic effects, including cell death and tissue damage . The threshold effects and toxicity of 4,4’-Dipyridyl disulfide highlight the importance of careful dosage control in experimental studies.
Metabolic Pathways
4,4’-Dipyridyl disulfide is involved in metabolic pathways related to thiol-disulfide exchange reactions. It interacts with enzymes such as glutathione reductase and thioredoxin, which play crucial roles in maintaining cellular redox balance . The compound’s thiol-specific oxidant properties make it a valuable tool for studying metabolic flux and redox biology.
Transport and Distribution
Within cells and tissues, 4,4’-Dipyridyl disulfide is transported and distributed through interactions with transporters and binding proteins. The compound’s membrane-permeable properties allow it to enter cells and participate in thiol-disulfide exchange reactions . Its distribution within cells can affect its localization and accumulation, influencing its biochemical effects.
Subcellular Localization
4,4’-Dipyridyl disulfide is localized in various subcellular compartments, including the cytoplasm and nucleus . Its thiol-specific oxidant properties enable it to interact with thiol-containing proteins and enzymes in these compartments. The compound’s subcellular localization can influence its activity and function, making it a valuable tool for studying redox biology and protein thiol modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-dipyridyl disulfide typically involves the oxidative dimerization of 4-thiopyridine. The process can be summarized as follows:
- Dissolve 4-thiopyridine in an organic solvent such as methanol or ethanol.
- Add an oxidizing agent like carbon disulfide or sodium sulfide.
- The reaction mixture is stirred, leading to the formation of 4,4’-dipyridyl disulfide crystals.
- The product is then separated and purified through crystallization or extraction methods .
Industrial Production Methods: Industrial production of 4,4’-dipyridyl disulfide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4,4’-Dipyridyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the disulfide bond yields 4-thiopyridine.
Substitution: The disulfide bond can be cleaved by nucleophiles, leading to the formation of 4-mercaptopyridine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiol-containing compounds or other nucleophiles.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 4-Thiopyridine.
Substitution: 4-Mercaptopyridine.
Scientific Research Applications
Comparison with Similar Compounds
4,4’-Dipyridyl disulfide is unique due to its disulfide bond and the presence of pyridine rings. Similar compounds include:
2,2’-Dipyridyl disulfide: Similar structure but with pyridine rings at the 2-position.
4,4’-Dipyridyl: Lacks the disulfide bond and is used as a ligand in coordination chemistry.
4,4’-Dithiodipyridine: Another name for 4,4’-dipyridyl disulfide.
The uniqueness of 4,4’-dipyridyl disulfide lies in its ability to undergo thiol-disulfide exchange reactions, making it valuable in both chemical and biological research.
Properties
IUPAC Name |
4-(pyridin-4-yldisulfanyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S2/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBAPGWWRFVTFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1SSC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181045 | |
Record name | 4,4'-Dipyridyl disulfide | |
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Molecular Weight |
220.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 4,4'-Dipyridyl disulfide | |
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CAS No. |
2645-22-9 | |
Record name | 4,4′-Dithiodipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2645-22-9 | |
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Record name | 4,4'-Dipyridyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002645229 | |
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Record name | Aldrithiol-4 | |
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Record name | 4,4'-Dipyridyl disulfide | |
Source | EPA DSSTox | |
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Record name | 4,4'-dithiodipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.326 | |
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Record name | 4,4'-DIPYRIDYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI4LXL5JH8 | |
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Retrosynthesis Analysis
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